

# Application Note: A Stability-Indicating HPLC Method for the Determination of Vildagliptin

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Compound of Interest		
Compound Name:	Vildagliptin Impurity A	
Cat. No.:	B1148176	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for a stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of Vildagliptin in the presence of its degradation products. The method is validated according to the International Council for Harmonisation (ICH) guidelines and is suitable for routine quality control and stability studies of Vildagliptin in bulk drug and pharmaceutical formulations. The protocol includes detailed procedures for forced degradation studies under hydrolytic, oxidative, photolytic, and thermal stress conditions.

## Introduction

Vildagliptin is an oral anti-hyperglycemic agent that enhances the body's own ability to control high blood sugar levels.[1] It is a potent and selective inhibitor of dipeptidyl peptidase-4 (DPP-4), an enzyme that inactivates incretin hormones like glucagon-like peptide-1 (GLP-1).[1] By inhibiting DPP-4, Vildagliptin increases the levels of active incretins, which in turn stimulate insulin secretion and suppress glucagon release in a glucose-dependent manner. To ensure the safety and efficacy of a pharmaceutical product, it is crucial to assess its stability. Stability-indicating methods are analytical procedures that can accurately quantify the active pharmaceutical ingredient (API) without interference from any degradation products, impurities, or excipients. This application note details a validated HPLC method for this purpose.

# **Experimental Protocols**



#### 2.1. HPLC Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV/PDA detector is suitable for this method.[1] The chromatographic separation is achieved on a C8 or C18 analytical column.

Table 1: Optimized Chromatographic Conditions

Parameter	Condition
Instrument	HPLC with UV/PDA Detector
Column	Waters X-Bridge, C8, 150 x 4.6 mm, 5 μm[1]
Mobile Phase	Buffer (pH 3.0) : Acetonitrile : Methanol (80:19:1 v/v/v)[1]
Flow Rate	1.2 mL/min[1]
Detection Wavelength	210 nm[1]
Injection Volume	20 μL
Column Temperature	Ambient
Run Time	Approximately 10 minutes

#### 2.2. Preparation of Solutions

- Buffer Preparation (pH 3.0): Prepare a suitable buffer (e.g., potassium dihydrogen phosphate) and adjust the pH to 3.0 using orthophosphoric acid.[2]
- Diluent: The mobile phase is used as the diluent for preparing standard and sample solutions.
- Standard Stock Solution (500 μg/mL): Accurately weigh about 25 mg of Vildagliptin working standard and transfer it into a 50 mL volumetric flask. Add approximately 25 mL of diluent and sonicate to dissolve. Make up the volume to the mark with diluent and mix well.[1]
- Working Standard Solution (200 µg/mL): Transfer 20 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to the mark with diluent.[1]



• Sample Preparation (Tablets): Weigh and finely powder not fewer than 10 tablets. Transfer an amount of powder equivalent to 50 mg of Vildagliptin into a 100 mL volumetric flask. Add about 70 mL of diluent, sonicate for 30 minutes with intermittent shaking to ensure complete dissolution. Cool to room temperature, make up the volume with diluent, and mix. Filter the solution through a 0.45 μm nylon syringe filter, discarding the first few mL of the filtrate. Dilute this solution appropriately to obtain a final concentration of approximately 200 μg/mL.

#### 2.3. Forced Degradation Studies Protocol

Forced degradation studies are performed to demonstrate the specificity and stability-indicating nature of the method.[3] A placebo (a mixture of excipients without the API) should also be subjected to stress conditions to check for any interference.[4]

- Acid Hydrolysis: Dissolve 9 mg of Vildagliptin in 2.0 mL of methanol and add 3.0 mL of 1 M HCl. Heat the mixture at 80°C for 3-9 hours.[4] After cooling, neutralize the solution to pH 7.0 with a suitable concentration of NaOH solution. Dilute with the diluent to obtain a final concentration of approximately 1.0 mg/mL.[4]
- Base Hydrolysis: Dissolve 9 mg of Vildagliptin in 2.0 mL of methanol and add 3.0 mL of 1 M NaOH.[5] Keep the mixture at room temperature for 30 minutes.[4] Neutralize the solution to pH 7.0 with a suitable concentration of HCl solution and dilute with the diluent to a final concentration of 1.0 mg/mL.[4]
- Oxidative Degradation: Dissolve 5 mg of Vildagliptin in 2.0 mL of methanol and add 3.0 mL of 3-6% hydrogen peroxide (H<sub>2</sub>O<sub>2</sub>).[5][6] Keep the solution at room temperature for 1-8 hours.
   [7][8] Dilute with the diluent to a final concentration of 1.0 mg/mL.[4]
- Thermal Degradation: Expose a known quantity of Vildagliptin powder to a temperature of 70°C for 24-72 hours in a hot air oven.[1][6] After the specified time, withdraw the sample, allow it to cool, and prepare a solution of 1.0 mg/mL in the diluent.
- Photolytic Degradation: Expose a solution of Vildagliptin (1.0 mg/mL) to direct UV light or sunlight for 24 hours.[7] A sample protected from light should be analyzed simultaneously as a control.

## **Data and Results**



#### 3.1. System Suitability

The system suitability was assessed by injecting six replicate injections of the working standard solution. The acceptance criteria are based on ICH guidelines.

Table 2: System Suitability Parameters

Parameter	Acceptance Criteria	Typical Result
Tailing Factor	≤ 2.0	1.28
Theoretical Plates	> 2000	> 3500
% RSD of Peak Areas	≤ 2.0%	< 1.0%

#### 3.2. Summary of Forced Degradation Studies

The method effectively separated the main Vildagliptin peak from the peaks of degradation products generated under various stress conditions. Vildagliptin was found to be susceptible to degradation under acidic, basic, and oxidative conditions, while it showed more stability under thermal and photolytic stress.[4][5]

Table 3: Results of Forced Degradation Studies



Stress Condition	Duration/Temp.	% Degradation	Major Degradant RRTs
Acid (1 M HCl)	9 hours @ 80°C	~59%[5]	1.3[4]
Base (1 M NaOH)	30 min @ RT	~84%[5]	0.4, 0.7, 1.2[4]
Oxidative (3% H <sub>2</sub> O <sub>2</sub> )	3 hours @ RT	~87%[5]	0.5, 0.6, 0.7, 0.8, 1.2[4]
Thermal	72 hours @ 70°C	Not Significant[4]	No significant degradants observed[4]
Photolytic (UV Light)	24 hours @ RT	Not Significant[4]	No significant degradants observed[4]
(RRT = Relative Retention Time)			

#### 3.3. Method Validation Summary

The developed HPLC method was validated as per ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, robustness, limit of detection (LOD), and limit of quantitation (LOQ).[1][2]

Table 4: Summary of Method Validation Parameters



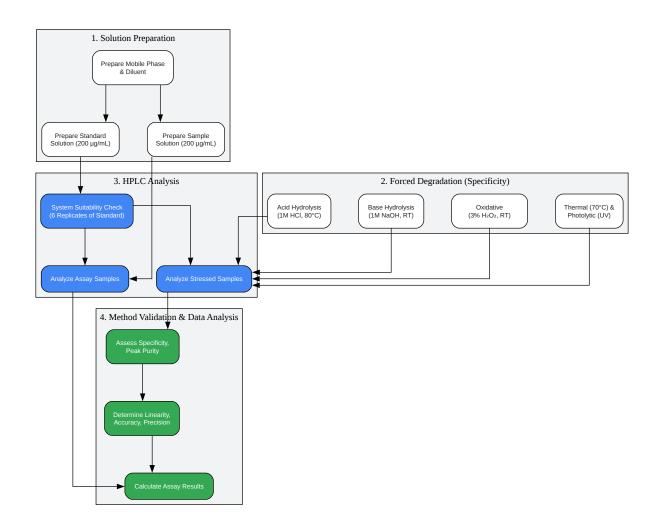
Parameter	Range / Level	Results
Specificity	Forced degradation studies	No interference from degradants or placebo at the retention time of Vildagliptin.
Linearity Range	50 - 150% of working conc. (100-300 μg/mL)[1]	Correlation Coefficient (r²) > 0.999[9]
Accuracy (% Recovery)	50%, 100%, 150% levels[1]	98.0% - 102.0%
Precision (% RSD)		
* Method Precision	Six independent sample preparations[1]	< 2.0%
* Intermediate Precision	Different day, analyst, instrument	< 2.0%
Robustness	Small variations in flow rate, pH, mobile phase composition	All results within system suitability limits.[3]
LOD	Signal-to-Noise Ratio of 3:1	0.06 μg/mL
LOQ	Signal-to-Noise Ratio of 10:1	0.21 μg/mL

## **Visualizations**

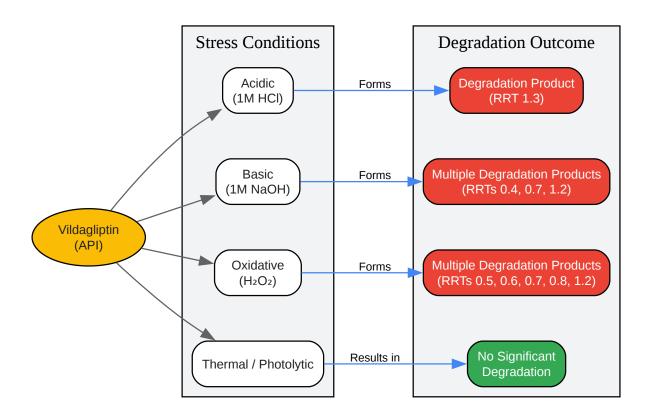
#### 4.1. Experimental Workflow

The following diagram illustrates the overall workflow for the stability-indicating analysis of Vildagliptin.









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